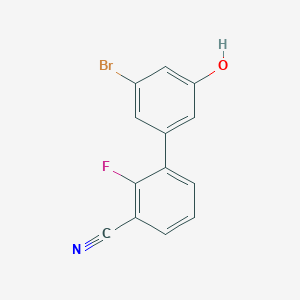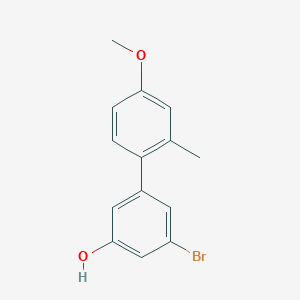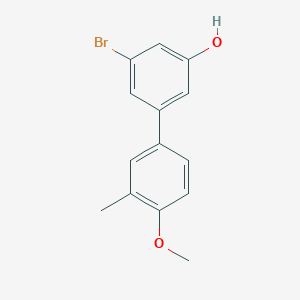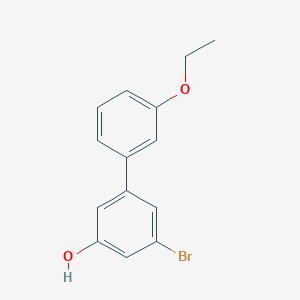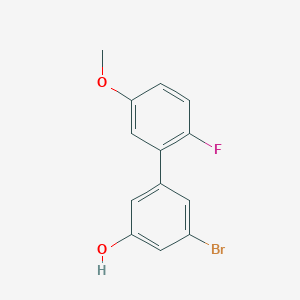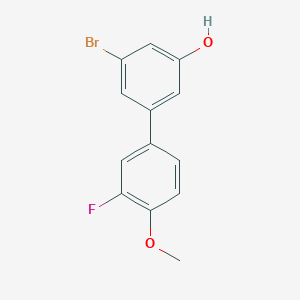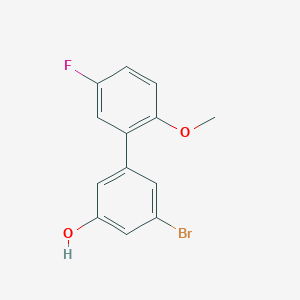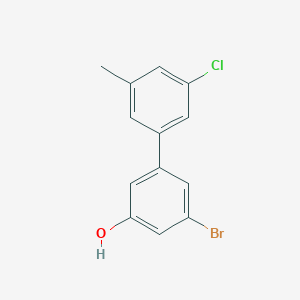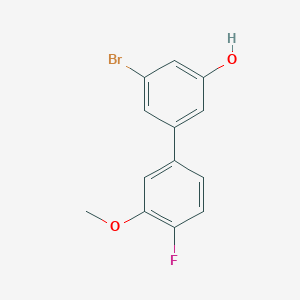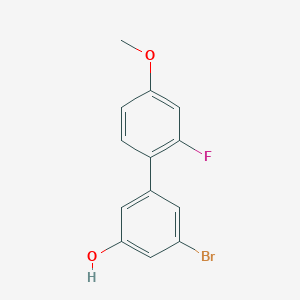
3-Bromo-5-(2-fluoro-4-methoxyphenyl)phenol, 95%
Descripción general
Descripción
3-Bromo-5-(2-fluoro-4-methoxyphenyl)phenol, 95% (3-Br-5-FMPP) is an organic compound that is widely used in scientific research. It is a brominated phenol derivative with two fluorine atoms and a methoxy group, and is used as an intermediate in the synthesis of various compounds. 3-Br-5-FMPP is also a useful reagent for the synthesis of complex molecules, and has been used for a variety of applications in the field of organic chemistry.
Aplicaciones Científicas De Investigación
3-Bromo-5-(2-fluoro-4-methoxyphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of complex molecules, and has been used for the synthesis of various compounds, including pharmaceuticals, pesticides, and dyes. It has also been used as a catalyst in organic reactions, and as a building block for the synthesis of other compounds. Additionally, 3-Bromo-5-(2-fluoro-4-methoxyphenyl)phenol, 95% has been used in the synthesis of fluorescent molecules, and as a precursor for the synthesis of organic light-emitting diodes (OLEDs).
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-(2-fluoro-4-methoxyphenyl)phenol, 95% is not fully understood. However, it is thought that the bromine atom in the molecule acts as a Lewis acid, which facilitates the reaction of other molecules with the brominated phenol. Additionally, the fluoro and methoxy groups in the molecule are thought to reduce the reactivity of the bromine atom, allowing the molecule to be used in a variety of applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-5-(2-fluoro-4-methoxyphenyl)phenol, 95% are not well understood. However, it is known that the bromine atom in the molecule has the potential to interact with other molecules, and the fluoro and methoxy groups may reduce the reactivity of the bromine atom. Additionally, the molecule has been used in the synthesis of pharmaceuticals, pesticides, and dyes, and may have potential applications in the field of medicine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of 3-Bromo-5-(2-fluoro-4-methoxyphenyl)phenol, 95% is its ability to be used as a reagent in the synthesis of complex molecules. Additionally, it is relatively inexpensive and easy to obtain. However, 3-Bromo-5-(2-fluoro-4-methoxyphenyl)phenol, 95% is a hazardous substance, and should be handled with caution. Additionally, the bromine atom in the molecule has the potential to interact with other molecules, and the fluoro and methoxy groups may reduce the reactivity of the bromine atom.
Direcciones Futuras
There are a number of potential future directions for 3-Bromo-5-(2-fluoro-4-methoxyphenyl)phenol, 95%. It could be used as a reagent for the synthesis of other compounds, such as pharmaceuticals, pesticides, and dyes. Additionally, it could be used as a catalyst in organic reactions, and as a building block for the synthesis of other compounds. Additionally, it could be used in the synthesis of fluorescent molecules, and as a precursor for the synthesis of organic light-emitting diodes (OLEDs). Finally, it could be used as a starting material for the synthesis of other brominated phenol derivatives.
Métodos De Síntesis
3-Bromo-5-(2-fluoro-4-methoxyphenyl)phenol, 95% is synthesized from 3-bromo-4-hydroxybenzaldehyde and 2-fluoro-4-methoxyphenol in a two-step reaction. The first step involves the reaction of the aldehyde with potassium bromide in the presence of an acid catalyst to form a brominated aldehyde. The second step involves the reaction of the brominated aldehyde with 2-fluoro-4-methoxyphenol in the presence of a base catalyst to form 3-Bromo-5-(2-fluoro-4-methoxyphenyl)phenol, 95%.
Propiedades
IUPAC Name |
3-bromo-5-(2-fluoro-4-methoxyphenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFO2/c1-17-11-2-3-12(13(15)7-11)8-4-9(14)6-10(16)5-8/h2-7,16H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRTBBSXXELNQGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=CC(=C2)Br)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686410 | |
| Record name | 5-Bromo-2'-fluoro-4'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261970-46-0 | |
| Record name | [1,1′-Biphenyl]-3-ol, 5-bromo-2′-fluoro-4′-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261970-46-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2'-fluoro-4'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



